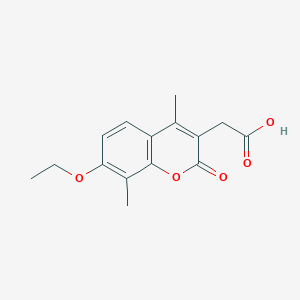
(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, dimethyl groups at the 4th and 8th positions, and an acetic acid moiety at the 3rd position of the chromen-2-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-7-ethoxycoumarin and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The ethoxy and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new
生物活性
(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a member of the coumarin family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, it has been tested using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Activity
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study demonstrated a reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 2000 | 800 |
| IL-6 | 1500 | 600 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It demonstrated cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 20 µM, indicating its potential as a chemotherapeutic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation.
- Inflammatory Pathway Modulation : The compound modulates signaling pathways related to inflammation, particularly NF-kB.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis.
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of (7-ethoxy...) against oxidative stress-induced neurotoxicity in PC12 cells. The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers.
Clinical Relevance
In vivo studies have suggested that this compound may improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing beta-amyloid aggregation.
特性
IUPAC Name |
2-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-19-12-6-5-10-8(2)11(7-13(16)17)15(18)20-14(10)9(12)3/h5-6H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPPMUEYWKCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













